![molecular formula C9H12FNO B13566130 [4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)
[4-(2-Aminoethyl)-2-fluorophenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2-Aminoethyl)-2-fluorophenyl]methanol: is an organic compound with the molecular formula C9H12FNO It is a derivative of phenylmethanol, where the phenyl ring is substituted with a fluorine atom and an aminoethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminoethyl)-2-fluorophenyl]methanol typically involves the introduction of the aminoethyl group and the fluorine atom onto the phenylmethanol backbone. One common method is the nucleophilic substitution reaction, where a suitable precursor like 4-fluorobenzyl alcohol is reacted with ethylenediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions. The choice of solvents, catalysts, and reaction conditions is optimized to achieve high yields and purity. Techniques such as distillation, crystallization, and chromatography are employed for the purification of the final product.
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)-2-fluorophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form various derivatives, such as amines or alcohols, using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: NBS or NCS in the presence of a radical initiator like benzoyl peroxide.
Major Products Formed:
Oxidation: Formation of 4-(2-aminoethyl)-2-fluorobenzaldehyde or 4-(2-aminoethyl)-2-fluorobenzophenone.
Reduction: Formation of 4-(2-aminoethyl)-2-fluorophenylethylamine or 4-(2-aminoethyl)-2-fluorophenylethanol.
Substitution: Formation of halogenated derivatives like 4-(2-aminoethyl)-2-fluoro-5-bromophenylmethanol.
科学的研究の応用
Chemistry: In organic synthesis, [4-(2-Aminoethyl)-2-fluorophenyl]methanol serves as a building block for the preparation of more complex molecules. It is used in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator. It is used in biochemical assays to investigate enzyme kinetics and binding interactions.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated as a lead compound for the development of drugs targeting specific diseases, such as cancer or neurological disorders.
Industry: The compound finds applications in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in high-performance materials with specific functionalities.
作用機序
The mechanism of action of [4-(2-Aminoethyl)-2-fluorophenyl]methanol involves its interaction with molecular targets such as enzymes, receptors, or ion channels. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target proteins, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
類似化合物との比較
[4-(2-Aminoethyl)phenyl]methanol: Lacks the fluorine atom, which may result in different binding affinities and biological activities.
[4-(2-Aminoethyl)-2-chlorophenyl]methanol: Substitutes the fluorine atom with chlorine, which can alter the compound’s reactivity and interaction with molecular targets.
[4-(2-Aminoethyl)-2-bromophenyl]methanol: Similar to the chlorinated derivative but with bromine, affecting its chemical and biological properties.
Uniqueness: The presence of the fluorine atom in [4-(2-Aminoethyl)-2-fluorophenyl]methanol imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable candidate for further research and development.
特性
分子式 |
C9H12FNO |
|---|---|
分子量 |
169.20 g/mol |
IUPAC名 |
[4-(2-aminoethyl)-2-fluorophenyl]methanol |
InChI |
InChI=1S/C9H12FNO/c10-9-5-7(3-4-11)1-2-8(9)6-12/h1-2,5,12H,3-4,6,11H2 |
InChIキー |
VLZLFMQKSBPNMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1CCN)F)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


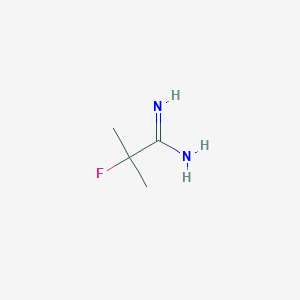
![tert-butylN-{8,8-dimethyl-2-azabicyclo[4.2.0]octan-7-yl}carbamate](/img/structure/B13566067.png)

![6-Aminobicyclo[3.1.0]hexane-6-carboxylic acid hydrochloride](/img/structure/B13566083.png)
![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)
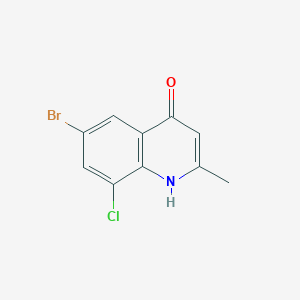
![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)
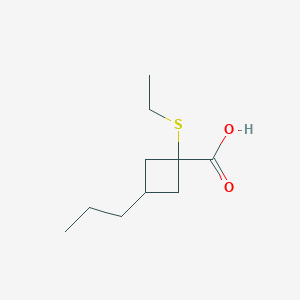
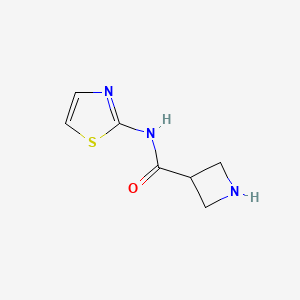
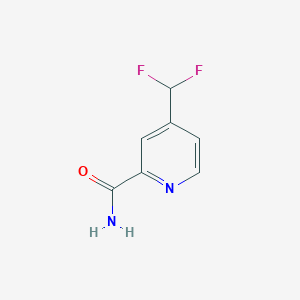
![2-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazole-4-carboxylicacid](/img/structure/B13566147.png)
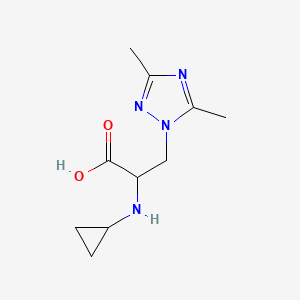
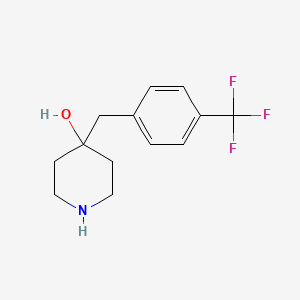
![2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
